molecular formula C21H19N2OP B12873482 (S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B12873482
M. Wt: 346.4 g/mol
InChI Key: HIVWFWJZLMLIRE-KRWDZBQOSA-N
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Description

(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral phosphine ligand that has garnered significant interest in the field of organic chemistry. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: The initial step involves the formation of the oxazoline ring through the reaction of an amino alcohol with a carboxylic acid derivative.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Diphenylphosphino Group:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

    Substitution: The diphenylphosphino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Oxazolidine Derivatives: Resulting from reduction reactions.

    Substituted Phosphines: Produced via nucleophilic substitution.

Scientific Research Applications

(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, creating a chiral environment that facilitates enantioselective transformations. The pyridine and oxazoline rings provide additional coordination sites, enhancing the stability and reactivity of the catalytic complex.

Comparison with Similar Compounds

Similar Compounds

    ®-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound, used in similar catalytic applications.

    (S)-4-((Diphenylphosphino)methyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole: A similar compound with a quinoline ring instead of a pyridine ring, offering different electronic properties.

    (S)-4-((Diphenylphosphino)methyl)-2-(pyridin-3-yl)-4,5-dihydrooxazole: A regioisomer with the pyridine ring attached at a different position, affecting its coordination behavior.

Uniqueness

(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole stands out due to its unique combination of a chiral oxazoline ring and a diphenylphosphino group, providing both steric and electronic control in catalytic reactions. This makes it particularly effective in enantioselective transformations, offering high selectivity and yield.

Properties

Molecular Formula

C21H19N2OP

Molecular Weight

346.4 g/mol

IUPAC Name

diphenyl-[[(4S)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl]methyl]phosphane

InChI

InChI=1S/C21H19N2OP/c1-3-9-18(10-4-1)25(19-11-5-2-6-12-19)16-17-15-24-21(23-17)20-13-7-8-14-22-20/h1-14,17H,15-16H2/t17-/m0/s1

InChI Key

HIVWFWJZLMLIRE-KRWDZBQOSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=N2)CP(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=N2)CP(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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